molecular formula C24H20KN5O5S B1252944 Nebentan potassium CAS No. 342005-82-7

Nebentan potassium

Cat. No.: B1252944
CAS No.: 342005-82-7
M. Wt: 529.6 g/mol
InChI Key: WOPWEXSDEXIRNG-ZUQRMPMESA-N
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Description

YM598, also known as Nebentan potassium, is a potent, selective, and orally active non-peptide endothelin ETA receptor antagonist. It was developed through the modification of Bosentan and is known for its high affinity for endothelin ETA receptors. YM598 has shown promise in ameliorating conditions such as pulmonary hypertension and myocardial infarction .

Preparation Methods

YM598 is synthesized through a series of chemical reactions starting from Bosentan. The synthetic route involves the modification of Bosentan to enhance its selectivity and potency as an endothelin ETA receptor antagonist. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired chemical structure. Industrial production methods for YM598 are designed to ensure high purity and yield, often involving multiple purification steps to remove impurities .

Chemical Reactions Analysis

YM598 undergoes various chemical reactions, including:

    Oxidation: YM598 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the chemical structure of YM598, potentially altering its pharmacological properties.

    Substitution: YM598 can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

YM598 has a wide range of scientific research applications, including:

Mechanism of Action

YM598 exerts its effects by selectively binding to endothelin ETA receptors, thereby inhibiting the binding of endothelin-1. This inhibition prevents the activation of endothelin-mediated pathways, which are involved in various physiological and pathological processes. The molecular targets of YM598 include endothelin ETA receptors, and its action leads to the modulation of intracellular calcium levels and other downstream signaling pathways .

Comparison with Similar Compounds

YM598 is compared with other endothelin receptor antagonists such as Bosentan and Atrasentan. While Bosentan is a dual endothelin receptor antagonist, YM598 is more selective for endothelin ETA receptors. Atrasentan, on the other hand, has a higher affinity for endothelin ETA receptors compared to YM598. YM598 has shown superior pharmacological bioavailability in certain studies .

Similar compounds include:

Properties

IUPAC Name

potassium;[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-[(E)-2-phenylethenyl]sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N5O5S.K/c1-32-18-11-6-7-12-19(18)34-20-21(29-35(30,31)16-13-17-9-4-3-5-10-17)27-23(28-24(20)33-2)22-25-14-8-15-26-22;/h3-16H,1-2H3;/q-1;+1/b16-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPWEXSDEXIRNG-ZUQRMPMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)C=CC4=CC=CC=C4.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)/C=C/C4=CC=CC=C4.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20KN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342005-82-7
Record name Nebentan potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342005827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEBENTAN POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK6K3MDZ98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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